![molecular formula C19H13ClN4O B2477140 (Z)-3-[3-(4-chlorophenyl)-1-phenylpyrazol-4-yl]-2-cyanoprop-2-enamide CAS No. 371776-22-6](/img/structure/B2477140.png)

(Z)-3-[3-(4-chlorophenyl)-1-phenylpyrazol-4-yl]-2-cyanoprop-2-enamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

- (Z)-3-[3-(4-chlorophenyl)-1-phenylpyrazol-4-yl]-2-cyanoprop-2-enamide is a chemical compound with the molecular formula C<sub>15</sub>H<sub>11</sub>ClN<sub>4</sub> .

- It belongs to the class of pyrazole derivatives and contains both a cyanide group and a phenyl group.

- The compound is synthesized for various applications, including potential pharmaceutical use.

Synthesis Analysis

- The synthesis of this compound involves the reaction of appropriate starting materials under specific conditions.

- Unfortunately, I don’t have access to specific synthetic procedures for this compound. However, further research in scientific literature may provide detailed synthesis methods.

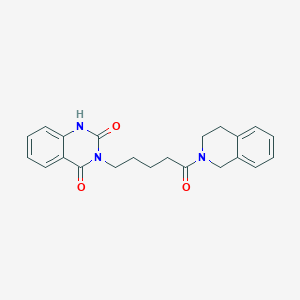

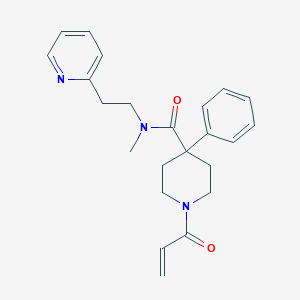

Molecular Structure Analysis

- The compound’s molecular structure consists of a pyrazole ring, a cyanide group, and a phenyl group.

- The (Z) configuration indicates the arrangement of substituents around the double bond.

Chemical Reactions Analysis

- The compound may participate in various chemical reactions, including nucleophilic additions, substitutions, and cyclizations.

- Specific reactions would depend on the functional groups present and reaction conditions.

Physical And Chemical Properties Analysis

- Melting Point : Decomposes around 240°C .

- Solubility : Low solubility in water (around 8 ppm at neutral pH).

- Stability : Stable under UV light, providing long-lasting protection in direct sunlight.

Applications De Recherche Scientifique

Polymeric Materials and High-Performance Resins

Researchers have investigated the use of pyrazole derivatives, similar to the compound , in the synthesis of aromatic polyamides and polyimides. These polymers, characterized by pendent pyrazole rings with amino and cyano groups, exhibit high thermal stability and solubility in various organic solvents, making them suitable for high-performance materials. For instance, a study demonstrated the preparation of polyamides and polyimides from a related monomer, showing no thermal transitions up to 440 °C, indicating their potential in heat-resistant applications (S. Kim et al., 2016).

Advanced Organic Synthesis

The reactivity of compounds containing cyano and chlorophenyl groups has been extensively studied for synthesizing novel organic molecules. For example, the transformation of similar compounds into stabilized ylides and their subsequent reactions enable the synthesis of phosphonium salts with potential applications in organic synthesis and materials science (V. Brovarets et al., 2004).

Structural and Spectral Analysis

The crystal structure and spectral properties of compounds related to "(Z)-3-[3-(4-chlorophenyl)-1-phenylpyrazol-4-yl]-2-cyanoprop-2-enamide" have been subjects of research, contributing to our understanding of molecular interactions and stability. Studies involving X-ray diffraction, IR, NMR, and UV-Vis spectroscopy provide insights into the electronic structure, bonding, and reactivity of such molecules. A specific study focused on the synthesis, characterization, and structural analysis of a closely related compound, highlighting its potential in materials science and organic chemistry (S. Demir et al., 2016).

Safety And Hazards

- No specific safety information is available for this compound.

- Always handle chemicals with proper precautions and refer to safety data sheets.

Orientations Futures

- Further research is needed to explore its potential applications, including pharmaceuticals, materials, or other fields.

- Investigate its biological activity, toxicity, and potential therapeutic effects.

Remember to consult scientific literature and experts for more detailed information. 🌟

Propriétés

IUPAC Name |

(Z)-3-[3-(4-chlorophenyl)-1-phenylpyrazol-4-yl]-2-cyanoprop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H13ClN4O/c20-16-8-6-13(7-9-16)18-15(10-14(11-21)19(22)25)12-24(23-18)17-4-2-1-3-5-17/h1-10,12H,(H2,22,25)/b14-10- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKOYPHLDXNIKRM-UVTDQMKNSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC=C(C=C3)Cl)C=C(C#N)C(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC=C(C=C3)Cl)/C=C(/C#N)\C(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H13ClN4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(Z)-3-[3-(4-chlorophenyl)-1-phenylpyrazol-4-yl]-2-cyanoprop-2-enamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(6-ethyl-5-methoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(4-fluorophenyl)acetamide](/img/structure/B2477058.png)

![N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B2477059.png)

![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-(dimethylamino)-2-(4-(dimethylamino)phenyl)ethyl)oxalamide](/img/structure/B2477062.png)

![N-(2,5-dimethylphenyl)-2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2477067.png)

![N-(6-methylbenzo[d]thiazol-2-yl)-5-nitro-N-(pyridin-3-ylmethyl)furan-2-carboxamide](/img/structure/B2477069.png)

![4-Thia-5-azaspiro[2.4]heptane 4,4-dioxide](/img/structure/B2477070.png)

![4-Bromo-2-{[(4-chlorobenzyl)amino]methyl}phenol](/img/structure/B2477071.png)

![(2S)-2-[(4-fluorophenyl)amino]-3-methylbutanoic acid](/img/structure/B2477073.png)